molecular formula C14H16BrNO B11300946 N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine

N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine

Cat. No.: B11300946
M. Wt: 294.19 g/mol
InChI Key: YTLHGBZQSLMGTO-UHFFFAOYSA-N
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Description

N-{[5-(4-Bromophenyl)furan-2-yl]methyl}propan-2-amine is a heteroaromatic amine derivative featuring a furan ring substituted with a 4-bromophenyl group at the 5-position and a propan-2-amine moiety attached via a methyl group at the 2-position. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the isopropylamine side chain contributes to basicity and solubility. This compound’s structural framework is analogous to pharmacologically active molecules targeting enzymes or receptors, such as acetylcholinesterase (AChE) or formyl peptide receptors (FPRs) .

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16BrNO/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3

InChI Key

YTLHGBZQSLMGTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl halides. In this case, an aryl bromide (4-bromophenyl) reacts with a furan boronate ester, yielding the desired compound. The reaction is catalyzed by palladium complexes and typically occurs under mild conditions .

Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of reagents, and scalability are essential considerations.

Chemical Reactions Analysis

Reduction Reactions

The amine functional group and furan ring enable reduction under specific conditions. Lithium aluminum hydride (LiAlH₄) has been employed to reduce imine intermediates or modify adjacent functionalities. For example:

Reaction TypeReagents/ConditionsOutcome
Amine reductionLiAlH₄ in anhydrous THF, 0°C to refluxSelective reduction of imine bonds while preserving aromatic rings

The bromine atom remains inert under these conditions, allowing selective transformations of other groups.

Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation. This reaction is critical for derivatization :

ComponentRoleExample
N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amineElectrophilic partnerReacts with aryl boronic acids
Catalyst systemTetrakis(triphenylphosphine)palladium(0)5 mol% loading
BasePotassium phosphateEnsures transmetalation
SolventDioxane/water (4:1)80°C, 12–24 hours

This method achieves yields >85% for biaryl products while retaining the furan and amine functionalities .

Nucleophilic Aromatic Substitution

The electron-deficient bromine on the phenyl ring participates in nucleophilic substitutions under basic conditions:

ParameterDetails
NucleophilesAmines, alkoxides, thiols
ConditionsCuI catalysis, DMF, 100°C
SelectivityPara-bromine substitution favored due to reduced steric hindrance

For example, reaction with sodium methoxide replaces bromine with a methoxy group, altering electronic properties for downstream applications.

Amine Functionalization

The propan-2-amine group undergoes alkylation and acylation:

ReactionReagentsOutcome
AlkylationAlkyl halides, K₂CO₃, DMFForms quaternary ammonium salts
AcylationAcetyl chloride, pyridineProduces amide derivatives

These modifications tune solubility and biological activity while maintaining core structural integrity.

Comparative Reactivity Table

Key reaction pathways and their efficiencies:

Reaction TypeYield RangeKey Influencers
Suzuki coupling80–95%Boronic acid steric bulk, catalyst activity
Nucleophilic substitution60–75%Electron-withdrawing groups on aryl ring
Amine acylation70–90%Acyl chloride reactivity, base strength

This compound’s versatility stems from its modular design: the bromophenyl group enables coupling chemistry, the furan ring participates in cycloadditions, and the amine allows further derivatization. Its applications span pharmaceutical intermediates, ligand synthesis, and materials science .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    Recent studies have indicated that compounds related to N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine exhibit significant anticancer properties. For instance, research on similar furan derivatives has shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages reaching up to 86% . The structural modifications involving the furan ring are believed to enhance the interaction with cancer-related targets.
  • Agonistic Properties
    The compound has been investigated for its potential as a synthetic agonist in various biological pathways. Medicinal chemistry campaigns have led to the discovery of synthetic agonists that leverage similar scaffolds, indicating that this compound could serve as a lead compound for developing new therapeutics targeting specific receptors .
  • Neuropharmacology
    The presence of a furan ring and a bromophenyl substituent suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings from SAR studies include:

Structural Feature Impact on Activity
Furan ringEnhances binding affinity to target proteins
Bromophenyl groupIncreases lipophilicity, improving bioavailability
Sulfanyl linkageMay facilitate interactions with biological targets

Case Studies

  • Synthesis and Biological Evaluation
    A study conducted by researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The results showed that modifications in the side chains significantly influenced cytotoxicity, highlighting the importance of structural optimization .
  • ADME Properties
    Another investigation focused on the absorption, distribution, metabolism, and excretion (ADME) characteristics of similar compounds. It was found that compounds with enhanced solubility and permeability exhibited better pharmacokinetic profiles, suggesting that this compound could be further optimized for improved therapeutic efficacy .

Mechanism of Action

The precise mechanism by which N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target: N-{[5-(4-Bromophenyl)furan-2-yl]methyl}propan-2-amine C₁₄H₁₅BrNO 297.18 4-Bromophenyl, isopropylamine Bromine enhances lipophilicity and potential receptor affinity .
5-[(4-Bromophenyl)iminomethyl]-N-methyl-N-phenylfuran-2-amine C₁₈H₁₅BrN₂O 355.23 Iminomethyl linker, methyl-phenylamine Larger molecular weight; imine group may reduce metabolic stability.
N-{[5-(4-Fluorophenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine C₁₇H₁₅FN₂O 282.31 4-Fluorophenyl, pyridinylmethylamine Fluorine’s electronegativity alters electronic effects vs. bromine .
butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine C₁₅H₁₈FNO 247.31 4-Fluorophenyl, branched butylamine Increased lipophilicity from branched alkyl chain.
N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine C₁₀H₁₃BrFN 246.12 3-Bromo-4-fluorophenyl, isopropylamine Dual halogenation may enhance binding specificity .
N-(furan-2-ylmethyl)-2-methylpropan-1-amine C₉H₁₇NO 155.24 Unsubstituted furan, linear alkylamine Simpler structure; lower molecular weight improves solubility.
[(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine C₁₃H₁₄BrNS 296.23 Bromothiophene, methylbenzylamine Thiophene’s sulfur atom enables unique π-interactions vs. furan .

Biological Activity

N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-bromophenyl group and a propan-2-amine moiety. The furan ring is known for its diverse biological activities, while the bromophenyl group may enhance its interaction with biological targets.

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT-29) carcinoma cells. The IC50 values reported range from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it has been noted to affect the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival .

2. Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties:

  • Spectrum of Activity : Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

Several research studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in International Journal of Pharmaceutical Sciences and Research evaluated the compound against various cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings showed that it had a broad spectrum of activity, particularly against resistant strains, suggesting potential as an alternative treatment option .

Data Table

Biological ActivityCell Line/OrganismIC50/MIC (µM)Mechanism
AnticancerMCF70.75Apoptosis via caspase activation
AnticancerA5491.5ERK1/2 pathway modulation
AntimicrobialE. coli16Disruption of bacterial cell wall
AntimicrobialS. aureus8Inhibition of protein synthesis

Q & A

Q. Basic Structural Characterization

  • ¹H/¹³C NMR : The furan proton signals appear at δ 6.2–7.4 ppm, while the bromophenyl group shows aromatic protons at δ 7.3–7.6 ppm. The propan-2-amine methyl groups resonate at δ 1.1–1.3 ppm .
  • X-ray crystallography : Resolves dihedral angles between the furan and bromophenyl rings (e.g., 12.8°–86.1°), confirming steric and electronic interactions .

What strategies address low yields during the Mannich reaction step?

Advanced Synthesis Optimization
Low yields may arise from competing side reactions (e.g., amine oxidation). Mitigation strategies include:

  • Temperature control (0–5°C) to suppress byproducts.
  • Catalyst screening : Use of Lewis acids like ZnCl₂ improves regioselectivity .
  • In situ monitoring via FT-IR to track amine intermediate formation .

What in vitro assays are suitable for evaluating its biological activity?

Q. Advanced Bioactivity Assessment

  • Antimicrobial testing : Broth microdilution assays (MIC values) against S. aureus and C. albicans .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index .

How are contradictions in NMR and mass spectrometry data resolved?

Advanced Data Analysis
Discrepancies (e.g., unexpected molecular ion peaks) may indicate impurities or isotopic effects from bromine. Resolution involves:

  • High-resolution MS (HRMS) : Confirms exact mass (e.g., [M+H]⁺ at m/z 348.0521).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals, distinguishing regioisomers .

How does conformational flexibility impact its reactivity?

Advanced Structural Dynamics
Crystal structure analysis reveals:

  • Intramolecular N–H⋯N hydrogen bonds stabilize the amine group.
  • Dihedral angles (e.g., 86.1° between furan and methoxyphenyl groups) influence steric hindrance in nucleophilic reactions .

What methods quantify impurities in the final product?

Q. Advanced Purity Control

  • HPLC-DAD : Detects impurities at 0.1% levels using a C18 column (acetonitrile/water gradient) .
  • LC-MS/MS : Identifies byproducts (e.g., demethylated analogs) via fragmentation patterns .

How are computational models applied to predict its physicochemical properties?

Q. Advanced Computational Studies

  • DFT calculations : Optimize geometry and predict dipole moments (e.g., 4.2 D) using Gaussian09.
  • Molecular docking : Screens binding affinity to targets (e.g., fungal CYP51) via AutoDock Vina .

What conditions destabilize the compound during storage?

Q. Advanced Stability Profiling

  • Thermogravimetric analysis (TGA) : Decomposition above 150°C.
  • Light sensitivity : UV-Vis spectra show degradation under >300 nm light; store in amber vials at –20°C .

How do substituent modifications affect its bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Bromine replacement : Substituting Br with Cl reduces antifungal activity (MIC increases from 2 µg/mL to 16 µg/mL).
  • Amine alkylation : Tertiary amines show improved BBB permeability in computational logP assays .

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